2,3-Dihydrofuro[3,2-b]quinolin-9-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydrofuro[3,2-b]quinolin-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-10-7-3-1-2-4-8(7)13-9-5-6-14-11(9)10/h1-4H,5-6H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZWGSWFCGKDCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C3=CC=CC=C3N=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2,3 Dihydrofuro 3,2 B Quinolin 9 Amine and Analogues
Retrosynthetic Analysis and Strategic Disconnections of the Dihydrofuro[3,2-b]quinoline Core
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available precursors. For the 2,3-Dihydrofuro[3,2-b]quinoline core, several strategic disconnections can be envisioned, primarily targeting the formation of the quinoline (B57606) and dihydrofuran rings.
Strategy A: Quinoline Annulation First A common approach involves the initial construction of a substituted quinoline ring, followed by the annulation of the dihydrofuran ring. This strategy relies on well-established quinoline syntheses like the Friedländer, Skraup, or Combes reactions. nih.gov The key disconnection is the C4-O bond and the C3a-C3b bond of the dihydrofuran moiety. This leads to a 3-hydroxy-2-vinylquinoline precursor or a quinoline with a suitable ortho-substituent that can be cyclized.
Strategy B: Furan-First Approach Alternatively, the dihydrofuran ring can be constructed first, followed by the annulation of the benzene (B151609) ring to form the quinoline system. A primary disconnection would be at the N1-C9a and C4a-C5 bonds of the quinoline ring. This approach might start from a substituted 2,3-dihydrofuran (B140613) which is then elaborated to include precursors for the quinoline ring formation.
Strategy C: Convergent Fragment Coupling A convergent strategy involves synthesizing the furan (B31954) and aniline-derived portions separately before coupling them and performing a final cyclization to form the central pyridine (B92270) ring of the quinoline system. This allows for modularity and the rapid generation of analogues by varying either fragment.
These strategies highlight the flexibility in approaching the synthesis of the dihydrofuro[3,2-b]quinoline scaffold, with the choice of route often depending on the availability of starting materials and the desired substitution patterns on the final molecule.
Multicomponent Reaction (MCR) Strategies for Dihydrofuroquinoline Ring Systems
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. nih.govacgpubs.org The development of MCRs for the synthesis of quinoline-based fused systems has become a highly attractive area of research. researchgate.net
A reported one-pot, three-component reaction for the synthesis of tetrahydrofuro[3,4-b]quinoline-1,8(3H,4H)-dione derivatives utilizes L-proline as a catalyst, reacting benzaldehydes, 1,3-cyclohexanediones, and anilinolactones. researchgate.net This demonstrates the feasibility of using MCRs to construct complex furo-fused quinoline systems efficiently. Another approach involves the reaction of 2-aminoacetophenone, 1,3-cyclohexanedione, and anthranilamide using p-toluenesulfonic acid (p-TSA) as a catalyst to simultaneously form both the quinoline and a fused quinazolinone ring in a one-pot fashion. nih.gov
| Reactants | Catalyst/Conditions | Product Type | Reference |
| Benzaldehydes, 1,3-Cyclohexanediones, Anilinolactones | L-Proline | Tetrahydrofuro[3,4-b]quinoline-1,8-diones | researchgate.net |
| 2-Aminoacetophenone, 1,3-Cyclohexanedione, Anthranilamide | p-TSA | Quinoline-fused spiro-quinazolinones | nih.gov |
| Aromatic amines, Aldehydes, Barbituric acids | L-proline / Aqueous medium | 5-Aryl-pyrimido-[4,5-b]quinoline-diones | nih.gov |
Tandem reactions, also known as domino or cascade reactions, are processes involving two or more bond-forming transformations that take place under the same reaction conditions without the addition of further reagents. nih.gov These protocols are highly efficient for constructing polycyclic systems like furoquinolines.
A three-component reaction initiated synthesis of furan-fused quinolines has been reported starting from 2-azidobenzaldehydes, dialkyl acetylenedicarboxylate, and isocyanides. nih.gov The initially formed condensation product undergoes Staudinger and aza-Wittig cyclization to generate the furan-fused quinoline system. nih.gov Similarly, gold(I)-catalyzed tandem reactions of propargylic esters have been used to synthesize 4-acyloxy-1,2-dihydroquinolines through a researchgate.netresearchgate.net-rearrangement and subsequent intramolecular hydroamination. researchgate.net Such tandem strategies, involving cyclization and annulation steps, are powerful tools for building the furoquinoline core.
The direct use of simple heterocyclic precursors like 2,3-dihydrofuran can be a highly effective strategy for annulating the furan ring onto a pre-existing quinoline or quinoline precursor. An efficient method for this involves the reaction of 8-quinolinesulfenyl halides with 2,3-dihydrofuran. mdpi.com This annulation reaction proceeds at room temperature in methylene (B1212753) chloride, leading to condensed tetracyclic furo[2′,3′:5,6]-2H,3H- nih.govnih.govthiazino[2,3,4-ij]quinolin-11-ium halides in excellent yields (95-97%). mdpi.com The process is highly regioselective, affording only a single isomer. mdpi.com This approach demonstrates the utility of 2,3-dihydrofuran as a building block for creating the fused dihydrofuroquinoline system.
| Precursors | Reagent | Product | Yield | Reference |
| 8-Quinolinesulfenyl halides, 2,3-Dihydrofuran | Methylene chloride | 7aH,8H,9H,10aH-furo[2′,3′:5,6]-2H,3H- nih.govnih.govthiazino[2,3,4-ij]quinolin-11-ium halides | 95-97% | mdpi.com |
Regio- and Diastereoselective Synthesis of 2,3-Dihydrofuro[3,2-b]quinoline Derivatives
Controlling regioselectivity (the site of bond formation) and diastereoselectivity (the relative stereochemistry at multiple chiral centers) is a critical challenge in the synthesis of complex molecules. In the context of 2,3-dihydrofuro[3,2-b]quinolines, this pertains to the placement of substituents on both the quinoline and dihydrofuran rings and controlling their spatial orientation.
Ligand-controlled regioselective dearomative hydroboration of quinolines has been demonstrated to yield vicinal 5,6- and conjugate 5,8-hydroborated products by simply modifying the phosphine (B1218219) ligand on the borane (B79455) complex. nih.gov This highlights how external reagents can precisely control the position of functionalization. Similarly, the synthesis of dihydrofuro[3,4-b]quinolines from ortho-alkynylquinoline-Morita-Baylis-Hillman adducts shows regioselectivity dependent on the alkyne substituent; aromatic alkynes lead to 5-exo-dig cyclization while aliphatic alkynes result in 6-endo-dig cyclized products. researchgate.net
When the dihydrofuran ring of the furoquinoline scaffold contains stereocenters, controlling the stereochemical outcome of the synthesis becomes paramount. This is often achieved through asymmetric catalysis or by using chiral substrates. The Cloke-Wilson rearrangement, a method for synthesizing dihydrofurans, is a relevant transformation. researchgate.net While traditionally a thermal or photochemical rearrangement, modern variants utilize catalysts, and asymmetric copper-catalyzed versions have been developed, which could potentially be applied to create enantioenriched dihydrofuroquinoline precursors. researchgate.net
The factors that control selectivity in ring-opening reactions of small heterocycles like aziridines and epoxides can be complex, often proceeding through a pathway intermediate between SN1 and SN2 mechanisms, which can lead to a lack of stereo-control. nih.gov However, careful selection of reagents and conditions can achieve high selectivity. For instance, the ring-opening of bicyclic aziridines with a fluorine source can yield products of stereoconfigurational inversion with good diastereoselectivity. nih.gov These principles of stereocontrol are directly applicable to the synthesis of chiral dihydrofuran rings, where a stereospecific cyclization or a stereoselective functionalization of a pre-existing dihydrofuran ring would be required to produce a single enantiomer or diastereomer of a substituted 2,3-dihydrofuro[3,2-b]quinoline derivative.
Diastereoselective Methods in the Construction of Dihydrofuro[3,2-b]quinoline Skeletons
The precise control of stereochemistry is a cornerstone of modern synthetic chemistry, particularly in the construction of complex heterocyclic systems like the dihydrofuro[3,2-b]quinoline skeleton. Diastereoselective methods are employed to selectively form one or more stereoisomers, which is crucial for developing compounds with specific biological activities. Key strategies include cycloaddition reactions and the use of chiral auxiliaries.
A significant metal-free approach involves a [4+2] cycloaddition (Diels-Alder reaction) between in situ-generated aza-o-quinone methides and furans. acs.orgnih.gov This method is notable for its mild reaction conditions and high diastereoselectivity, affording dihydro- or tetrahydrofuroquinolines in good to excellent yields. acs.orgnih.gov The reaction proceeds via a concerted pathway, ensuring a high degree of stereochemical control. acs.orgnih.gov
The general principle of using chiral auxiliaries is also a powerful tool in asymmetric synthesis. sigmaaldrich.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. sigmaaldrich.com After establishing the desired stereocenter, the auxiliary can be removed and often recycled. While specific applications to 2,3-Dihydrofuro[3,2-b]quinolin-9-amine are still emerging, the use of well-established auxiliaries like oxazolidinones or camphor-based derivatives represents a promising avenue for controlling the stereochemistry at the C2 and C3 positions of the dihydrofuran ring during its formation. sigmaaldrich.com
Below is a table summarizing a key diastereoselective method for the construction of the furo[3,2-b]quinoline core.
| Reactants | Conditions | Product Type | Key Features | Yield | Reference |
|---|---|---|---|---|---|
| Aza-o-quinone methides + Furans | Metal-free, mild conditions | Dihydro-/Tetrahydro-furo[3,2-b]quinolines | High regio- and diastereoselectivity; Concerted [4+2] cycloaddition | Good to Excellent | acs.orgnih.gov |
Transformations and Derivatizations of Related Furoquinoline and Pyrroloquinoline Intermediates
Once the core heterocyclic structure is assembled, subsequent transformations and derivatizations are necessary to install the desired functional groups, such as the 9-amino group, and to build a library of analogues for further investigation.
Ring-Closing Reactions for the Formation of the Dihydrofuran System
The formation of the fused dihydrofuran ring is a critical step in the synthesis of the target scaffold. Various intramolecular cyclization strategies have been developed to achieve this transformation efficiently.
One effective method is the acid-catalyzed tandem reaction of 4-hydroxy-quinolinones with propargylic alcohols. nih.gov This approach provides a step-economic route to furo[3,2-c]quinolone derivatives, which are structurally related to the target compound. nih.gov Another prominent strategy involves the cyclization of ortho-alkynyl quinoline precursors. For instance, the synthesis of furo[3,2-b]quinolin-4(1H)-ones can be accomplished from 4-ethynyl- acs.orgrsc.orgdioxolo[4,5-c]quinolone as a key starting material. researchgate.net Following a Sonogashira coupling, the furoquinoline scaffold is formed under metal-free conditions using methanesulfonic acid. researchgate.net
The Cloke-Wilson rearrangement offers another pathway for the synthesis of dihydrofuroquinolines. researchgate.net This rearrangement typically involves the transformation of vinyl cyclopropanes, providing access to five-membered heterocyclic rings. researchgate.net
| Precursor Type | Reaction | Catalyst/Reagent | Product | Reference |
|---|---|---|---|---|
| 4-Hydroxy-quinolinone + Propargylic alcohol | Acid-catalyzed tandem annulation | p-TsOH or CuOTf | Furo[3,2-c]quinolone | nih.gov |
| 4-Ethynyl- acs.orgrsc.orgdioxolo[4,5-c]quinolone | Intramolecular cyclization | Methanesulfonic acid | Furo[3,2-b]quinolin-4(1H)-one | researchgate.net |
| Vinyl cyclopropane (B1198618) derivative | Cloke-Wilson Rearrangement | Photocatalytic or Thermal | Dihydrofuroquinoline | researchgate.net |
Functionalization and Amination Strategies at the Quinoline Ring of Dihydrofuroquinolines
Introducing the crucial amine functionality at the C-9 position of the 2,3-dihydrofuro[3,2-b]quinoline skeleton is typically achieved in the final stages of the synthesis. The most common strategy involves the nucleophilic aromatic substitution (SNAr) on a precursor bearing a suitable leaving group at the target position, such as a chlorine atom.
The synthesis of a 9-chloro-2,3-dihydrofuro[3,2-b]quinoline intermediate is a key prerequisite. This can be accomplished from a corresponding quinolone derivative using standard chlorinating agents like phosphorus oxychloride (POCl₃). Once the 9-chloro precursor is obtained, it can be subjected to amination with various nitrogen nucleophiles. Ammonia, ammonium (B1175870) salts, or protected amine equivalents can be used to introduce the primary amino group. The reaction conditions, such as solvent, temperature, and the potential use of a catalyst (e.g., palladium or copper complexes), are optimized to achieve high yields.
While direct amination of an unsubstituted quinoline ring is challenging, the presence of a leaving group at the 9-position, activated by the quinoline nitrogen, facilitates the SNAr reaction. This versatile method allows for the introduction of not only the primary amine but also a wide range of substituted amines, enabling the synthesis of diverse analogues. The synthesis of structurally related benzofuro[3,2-b]indoline amines has been achieved through an interrupted Fischer indolization, demonstrating the feasibility of forming amine-functionalized fused systems. rsc.org
Green Chemistry Approaches in Dihydrofuroquinoline Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules to reduce environmental impact and improve efficiency. researchgate.net Key green approaches applicable to dihydrofuroquinoline synthesis include the use of alternative energy sources like microwave and ultrasound irradiation, and the development of environmentally benign catalytic systems. researchgate.netmdpi.com
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles in significantly shorter times compared to conventional heating. eurekaselect.comnih.gov The synthesis of quinoline and furoquinoline scaffolds can be significantly expedited using microwave irradiation, often under solvent-free conditions, which further enhances the green credentials of the process. rsc.orgrsc.orgresearchgate.net
Ultrasound-assisted synthesis is another energy-efficient technique that enhances chemical reactivity through acoustic cavitation. nih.govnumberanalytics.com This method has been successfully applied to the synthesis of various heterocyclic compounds, including quinoline derivatives, offering advantages such as reduced reaction times, milder conditions, and improved yields. researchgate.netnih.govmdpi.com
The use of green catalysts, such as reusable heterogeneous catalysts or biodegradable catalysts, also aligns with the goals of sustainable chemistry. mdpi.comyoutube.com Research into solid-phase synthesis and the use of greener solvents like water or ionic liquids for Friedländer annulation to produce quinolines are active areas of investigation. researchgate.net
| Green Technique | Application in (Furo)quinoline Synthesis | Advantages | Reference |
|---|---|---|---|
| Microwave Irradiation | Accelerated synthesis of quinoline and fused-quinoline systems. | Drastically reduced reaction times, improved yields, potential for solvent-free reactions. | rsc.orgeurekaselect.comrsc.org |
| Ultrasound Irradiation | Efficient synthesis of hybrid quinoline derivatives. | Shorter reaction times, milder conditions, higher product purity, energy saving. | nih.govnih.govmdpi.com |
| Green Catalysts | Use of reusable or biodegradable catalysts for quinoline formation. | Reduced waste, lower environmental impact, catalyst recyclability. | researchgate.netmdpi.comyoutube.com |
Mechanistic Investigations of Chemical Reactions Involving 2,3 Dihydrofuro 3,2 B Quinoline Systems
Elucidation of Reaction Mechanisms in the Formation of Dihydrofuro[3,2-b]quinoline Scaffolds
The construction of the furo[3,2-b]quinoline core has been achieved through several distinct mechanistic pathways, including metal-free cycloadditions and radical-mediated cyclizations. These methods provide versatile entries to the dihydrofuro[3,2-b]quinoline scaffold.
One prominent mechanism involves a metal-free [4+2] cycloaddition, or Diels-Alder reaction, utilizing in situ-generated aza-ortho-quinone methides (aza-o-QMs) as the diene component and furan (B31954) derivatives as the dienophile nih.gov. Mechanistic studies suggest that this reaction proceeds through a concerted pathway nih.gov. The process is initiated by the generation of the highly reactive aza-o-QM intermediate from precursors like ortho-aminobenzyl alcohols. This intermediate then undergoes a cycloaddition with a furan ring, which acts as a potent dienophile. This reaction is characterized by the dearomatization of the furan ring and exhibits high regio- and diastereoselectivity, leading to the formation of dihydro- or tetrahydrofuroquinolines in good to excellent yields under mild conditions nih.gov.
A second, distinct mechanism for forming the furo[3,2-b]quinoline scaffold is a radical-promoted synthesis starting from 2-alkynyl quinoline-3-carbaldehydes researchgate.netresearchgate.net. This approach involves a decarbonylative intramolecular cyclization. In the presence of an oxidant like hydrogen peroxide and a base such as potassium tert-butoxide (tBuOK), the reaction proceeds via a 5-endo-dig cyclization researchgate.netresearchgate.net. Control experiments support a radical pathway, which is initiated by the base and oxidant. This process is mechanistically related to an anomalous Dakin-type reaction, where the aldehyde group is ultimately removed, and the furan ring is formed through the intramolecular attack of an oxygen species onto the alkyne researchgate.net. The fine-tuning of the base and oxidant is critical for achieving selectivity for the furo[3,2-b]quinoline product researchgate.net.
Studies on Ring Opening and Rearrangement Pathways of Furoquinoline Derivatives
The fused aromatic nature of the furo[3,2-b]quinoline system confers significant thermodynamic stability, making ring-opening reactions energetically unfavorable under normal conditions. The literature specifically detailing the ring-opening or rearrangement pathways of the 2,3-dihydrofuro[3,2-b]quinoline scaffold is limited, reflecting the general stability of this heterocyclic core.
However, studies on closely related isomers provide insight into potential rearrangement pathways under specific catalytic conditions. For instance, investigations into the furo[3,2-c]quinolone system have shown that these molecules can undergo isomerization when catalyzed by an acid such as p-toluenesulfonic acid (pTsOH·H₂O) nih.gov. In these cases, the initial furo[3,2-c]quinolone product can be converted to a different structural isomer in excellent yields upon heating in the presence of the acid catalyst nih.gov. This transformation highlights that while the core structure is stable, specific functionalities and reaction conditions can induce skeletal rearrangements. Such acid-catalyzed pathways could plausibly involve protonation of the furan oxygen, followed by a ring-opening to a carbocationic intermediate, which then re-cyclizes to a thermodynamically more stable isomer. While not directly observed for the [3,2-b] isomer, these findings suggest that similar acid-catalyzed rearrangements could be a potential transformation pathway for this class of compounds.
Catalytic Roles and Optimization Parameters in Dihydrofuro[3,2-b]quinoline Synthesis
The synthesis of dihydrofuro[3,2-b]quinolines is highly dependent on the catalytic system and reaction parameters, which control yield, selectivity, and reaction rate. Both metal-free and metal-catalyzed approaches have been explored.
For the [4+2] cycloaddition pathway, a key feature is the ability to proceed without a metal catalyst, which is advantageous for reducing costs and potential metal contamination in the final products nih.gov. The optimization of these reactions typically involves screening solvents and temperatures to facilitate the efficient in situ generation of the aza-o-quinone methide intermediate and its subsequent cycloaddition.
In contrast, the radical-promoted synthesis of furo[3,2-b]quinolines relies on the careful optimization of a base and an oxidant researchgate.netresearchgate.net. The choice of base, its stoichiometry, and the nature of the oxidant are critical parameters that dictate the reaction's success. For example, potassium tert-butoxide has been identified as a particularly effective base, and its role extends beyond simple deprotonation to participating in the radical initiation pathway researchgate.net. The optimization of this reaction is summarized in the table below.
| Parameter | Condition/Reagent | Role/Observation | Reference |
|---|---|---|---|
| Base | Potassium tert-butoxide (tBuOK) | Acts as a promoter for the radical pathway; 1.0 equivalent found to be optimal. | researchgate.net |
| Oxidant | Hydrogen Peroxide (H₂O₂) | Essential for the decarbonylative cyclization; 1.0 equivalent used. | researchgate.net |
| Solvent | Dimethylacetamide (DMA) | Effective solvent for the reaction. | researchgate.net |
| Temperature | 60 °C | Provides sufficient energy for the reaction to proceed in a reasonable timeframe (1 hour). | researchgate.net |
| Additive | Sodium Triflate (NaOTf) | Included in the reaction conditions. | researchgate.net |
Furthermore, catalytic systems used for related fused quinoline (B57606) systems, such as Rh(III) complexes for formal [4+2] cycloadditions to form pyrano-fused thieno[2,3-b]quinolines, highlight the potential for transition metals to enable C-H activation and annulation pathways in constructing complex heterocyclic systems mdpi.com.
Kinetic and Thermodynamic Aspects of Furoquinoline Chemical Transformations
The formation of specific isomers and products in furoquinoline synthesis is governed by the principles of kinetic and thermodynamic control. A kinetically controlled reaction yields the product that is formed fastest, which typically has the lowest activation energy. In contrast, a thermodynamically controlled reaction, which is usually conducted at higher temperatures or for longer reaction times to allow for equilibrium, yields the most stable product.
While specific kinetic rate laws for the formation of 2,3-dihydrofuro[3,2-b]quinoline have not been extensively reported, the principles can be applied to understand competing reaction pathways. For instance, in the synthesis of related heterocycles, it has been shown that a kinetically controlled product can be favored by using specific catalysts and lower temperatures, while a thermodynamically more stable isomer is formed under harsher conditions mdpi.com. The formation of a furan ring via cycloisomerization is often a thermodynamically controlled process, yielding a stable aromatic system mdpi.com.
Spectroscopic and Structural Characterization of 2,3 Dihydrofuro 3,2 B Quinolin 9 Amine and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the complete atomic connectivity and spatial arrangement of a molecule.
1D NMR (¹H, ¹³C) Spectral Analysis of Dihydrofuro[3,2-b]quinolin-9-amine
The 1D ¹H and ¹³C NMR spectra provide the initial and most fundamental information regarding the chemical environment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum of 2,3-Dihydrofuro[3,2-b]quinolin-9-amine is expected to display distinct signals corresponding to the aromatic protons of the quinoline (B57606) core, the aliphatic protons of the dihydrofuran ring, and the protons of the amine group. The aromatic region would likely show complex multiplets for the protons on the benzene (B151609) ring portion (H-5, H-6, H-7, H-8). The proton at C-4, being on the quinoline ring, would appear as a singlet. The dihydrofuran ring protons would present as two triplets, characteristic of an ethyl group in a constrained environment. The amine protons are expected to appear as a broad singlet.
The ¹³C NMR spectrum complements the proton data by showing a signal for each unique carbon atom. The spectrum would be characterized by signals in the aromatic region (approx. 110-150 ppm) for the quinoline carbons and downfield signals for the carbons bonded to heteroatoms (C-3a, C-4a, C-8a, C-9, C-9a). The aliphatic carbons of the dihydrofuran ring (C-2 and C-3) would appear in the upfield region.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is predicted based on analogous structures.
| Proton Position | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~4.6 - 4.8 | t (triplet) | ~8.0 - 9.0 |
| H-3 | ~3.4 - 3.6 | t (triplet) | ~8.0 - 9.0 |
| H-4 | ~7.8 - 8.0 | s (singlet) | - |
| H-5, H-6, H-7, H-8 | ~7.0 - 7.6 | m (multiplet) | - |
| 9-NH₂ | ~5.0 - 6.0 | br s (broad singlet) | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is predicted based on analogous structures.
| Carbon Position | Predicted Chemical Shift (δ ppm) |
|---|---|
| C-2 | ~70 - 75 |
| C-3 | ~25 - 30 |
| C-3a | ~150 - 155 |
| C-4 | ~135 - 140 |
| C-4a | ~120 - 125 |
| C-5, C-6, C-7, C-8 | ~115 - 130 |
| C-8a | ~145 - 150 |
| C-9 | ~140 - 145 |
| C-9a | ~110 - 115 |
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Confirmation
While 1D NMR suggests the types of atoms present, 2D NMR experiments are essential to connect them into the final molecular structure.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings between adjacent protons. For this compound, a key COSY correlation would be observed between the H-2 and H-3 protons, confirming the ethyl fragment within the dihydrofuran ring. It would also show correlations between adjacent protons in the aromatic system.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton with its directly attached carbon atom. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals (e.g., the signal for H-2 correlates to C-2, H-3 to C-3, etc.).
HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons that are two or three bonds away. HMBC is critical for identifying and connecting the different fragments of the molecule. For instance, correlations from the H-2 protons to carbons C-3a and C-9a would confirm the fusion of the dihydrofuran ring to the quinoline core at that specific junction.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is useful for confirming the assignments of adjacent protons on the aromatic ring and for understanding the three-dimensional conformation of the molecule.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming its molecular weight and offering clues about its structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule with very high accuracy. For this compound (molecular formula C₁₁H₁₀N₂O), HRMS would be used to measure the exact mass of the protonated molecular ion, [M+H]⁺. The theoretical exact mass is 187.0866, and an experimental value within a few parts per million (ppm) of this would unequivocally confirm the molecular formula. nih.gov
The fragmentation pattern observed in MS/MS experiments provides a roadmap of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the dihydrofuran ring and the quinoline core. Common fragmentation might include the retro-Diels-Alder (RDA) reaction on the dihydrofuran ring or the loss of small, stable molecules such as ethylene (B1197577) (C₂H₄) or carbon monoxide (CO). The quinoline ring itself can undergo characteristic fragmentation, such as the loss of hydrogen cyanide (HCN). chempap.org
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would be expected to show several characteristic absorption bands that confirm the presence of its key functional groups.
Table 3: Predicted Characteristic IR Absorption Bands Data is predicted based on analogous structures.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2960 - 2850 | C-H stretch | Aliphatic (-CH₂) |
| 1650 - 1580 | N-H bend | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| 1300 - 1200 | C-N stretch | Aromatic Amine |
| 1250 - 1050 | C-O-C stretch (asymmetric) | Aryl-Alkyl Ether |
X-ray Crystallography for Definitive Three-Dimensional Structural Elucidation and Absolute Configuration
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a complete map of electron density can be generated, revealing the exact position of each atom.
If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide definitive proof of its structure. mdpi.com This technique would yield highly accurate measurements of:
Bond lengths and angles , confirming the connectivity established by NMR.
Torsional angles , which describe the conformation of the non-rigid dihydrofuran ring.
Planarity of the fused aromatic quinoline system.
Intermolecular interactions , such as hydrogen bonding involving the amine group, which dictate how the molecules pack together in the crystal lattice.
As this compound is an achiral molecule, it does not have an absolute configuration. However, for chiral derivatives of this compound, X-ray crystallography would be the definitive method to determine their absolute stereochemistry.
Structure Activity Relationship Sar Studies of 2,3 Dihydrofuro 3,2 B Quinolin 9 Amine Analogues
Analysis of Substituent Effects on the Biological Activity of Dihydrofuro[3,2-b]quinoline Scaffolds
The nature and position of substituents on the dihydrofuro[3,2-b]quinoline core can profoundly influence the biological activity of the resulting analogues. These modifications can alter the electronic, steric, and lipophilic properties of the molecule, thereby affecting its interaction with biological targets.
Impact of Aromatic and Heterocyclic Substituents on Efficacy
Studies on related furo[2,3-b]quinolin-4-amine scaffolds, which are isomeric to the [3,2-b] core, have demonstrated the significance of aromatic substituents. For instance, in a series of 5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine derivatives developed as tacrine (B349632) analogues for potential use in Alzheimer's disease, the presence of a tolyl group at the 2-position of the furan (B31954) ring was found to be a key determinant of their inhibitory activity against butyrylcholinesterase (BuChE). Specifically, the compound 2-(p-tolyl)-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine was identified as a potent and selective inhibitor of BuChE. nih.gov
In a different but related scaffold, 2,3,4,9-tetrahydrofuro[2,3-b]quinolin-3,4-dione, N-substituted benzyl (B1604629) derivatives displayed stronger inhibitory activity against murine leukemia WEHI-3 cells compared to their non-N-substituted counterparts, indicating that the introduction of a benzyl group can enhance cytotoxic effects. nih.gov This suggests that aromatic moieties can play a crucial role in the bioactivity of furoquinoline systems.
Influence of Activating and Deactivating Groups on Activity Profiles
While specific data on the effects of activating (electron-donating) and deactivating (electron-withdrawing) groups on the 2,3-Dihydrofuro[3,2-b]quinolin-9-amine scaffold are limited, general principles of medicinal chemistry suggest that such modifications would significantly modulate the electronic character of the quinoline (B57606) ring system and the basicity of the 9-amine group. Electron-donating groups could enhance the electron density of the aromatic system and the nucleophilicity of the amine, potentially altering binding interactions with biological targets. Conversely, electron-withdrawing groups would decrease the electron density and could influence the molecule's ability to participate in key interactions such as hydrogen bonding or pi-stacking. Further empirical data is necessary to delineate the precise effects of these groups on the activity profiles of this specific scaffold.
Stereochemical Influences on the Bioactivity of Dihydrofuro[3,2-b]quinolin-9-amine Derivatives
Stereochemistry is a critical determinant of biological activity, as biomolecules such as enzymes and receptors are chiral and often exhibit stereospecific interactions with ligands. unimi.it For this compound derivatives, the dihydrofuran ring introduces a potential chiral center, leading to the existence of enantiomers.
Comparative SAR Across Related Furoquinoline and Pyrroloquinoline Scaffolds Bearing Amine Functionality
A comparative analysis of the SAR of furoquinoline and pyrroloquinoline scaffolds can provide valuable insights into the role of the heteroatom in the five-membered ring. A study on tacrine analogues with a tetrahydroquinolin-4-amine core fused to either a furan or a pyrrole (B145914) ring revealed interesting differences. nih.gov
The furo[2,3-b]quinoline (B11916999) derivatives were found to be selective inhibitors of BuChE. In contrast, the pyrrolo[2,3-b]quinoline analogues, particularly 1,2-diphenyl-5,6,7,8-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-amine, were potent inhibitors of both acetylcholinesterase (AChE) and BuChE. nih.gov This suggests that the nitrogen atom in the pyrrole ring, as opposed to the oxygen in the furan ring, may contribute to a different binding mode or allow for additional interactions within the active sites of these enzymes.
Identification of Pharmacophoric Features for Dihydrofuro[3,2-b]quinolin-9-amine Bioactivity
A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological activity. pharmacophorejournal.comnih.gov For the this compound scaffold, a hypothetical pharmacophore can be proposed based on its structural features and SAR data from related compounds.
Key potential pharmacophoric features include:
A hydrogen bond donor: The 9-amine group is a primary hydrogen bond donor.
A hydrogen bond acceptor: The oxygen atom in the dihydrofuran ring and the nitrogen atom in the quinoline ring can act as hydrogen bond acceptors.
An aromatic region: The quinoline ring system provides a large aromatic surface for pi-pi stacking or hydrophobic interactions.
A hydrophobic feature: The dihydrofuran ring and any alkyl or aryl substituents can contribute to hydrophobic interactions.
Advanced Computational and Theoretical Chemistry Investigations of 2,3 Dihydrofuro 3,2 B Quinolin 9 Amine
Molecular Docking Simulations for Predicting Ligand-Target Interactions of Dihydrofuro[3,2-b]quinolin-9-amine
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and mode of action of a small molecule ligand, such as 2,3-Dihydrofuro[3,2-b]quinolin-9-amine, within the active site of a target protein.
The process involves predicting the pose of the ligand in the binding site and estimating the binding affinity. The scoring functions used in docking can calculate a binding energy, which helps in ranking different ligands. For instance, in studies of other quinoline-based compounds, molecular docking has been successfully used to identify potential biological targets and elucidate binding interactions. For example, docking studies on various furo[2,3-b]quinoline (B11916999) derivatives have been performed to assess their potential as inhibitors for enzymes like DNA Topoisomerase II. nih.gov Similarly, research on other quinoline (B57606) amine derivatives has utilized docking to understand their interactions with pathways like PI3K/AKT/mTOR. researchgate.net
A typical molecular docking workflow for this compound would involve:
Preparation of the Receptor: Obtaining the 3D structure of the target protein from a database like the Protein Data Bank (PDB) and preparing it by removing water molecules, adding hydrogen atoms, and assigning charges.
Preparation of the Ligand: Generating a 3D conformation of this compound, optimizing its geometry, and assigning charges.
Docking Calculation: Using software like AutoDock Vina to place the ligand into the defined binding site of the receptor and score the different poses. scielo.br
Analysis of Results: Visualizing the top-ranked poses to analyze key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the target protein. scielo.br
Table 1: Illustrative Molecular Docking Data for Furoquinoline Derivatives against a Hypothetical Kinase Target
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |
| Derivative A | -9.4 | LYS76, GLU91, LEU148 | 3 |
| Derivative B | -8.7 | LYS76, ASP161 | 2 |
| Derivative C | -8.2 | GLU91, THR158 | 2 |
Note: This table is illustrative and based on typical data from studies on related compounds, not specific to this compound.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Stability in Biological Environments
Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules. MD simulations provide detailed information about the conformational changes and stability of a ligand-protein complex over time, offering a more dynamic picture than the static view provided by molecular docking.
For a complex of this compound with a target protein, an MD simulation would track the trajectory of the atoms over a specific period, typically nanoseconds to microseconds. This allows for the assessment of the stability of the binding pose predicted by docking. Key parameters analyzed include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. nih.gov Studies on other quinoline derivatives have used MD simulations to confirm the stability of ligand-protein interactions and to understand how these interactions are maintained in a dynamic, solvated environment. nih.govarabjchem.org
The steps for an MD simulation include:
System Setup: The docked complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.
Minimization and Equilibration: The system's energy is minimized, followed by a period of equilibration where the temperature and pressure are stabilized.
Production Run: The simulation is run for an extended period to collect data on the atomic trajectories.
Trajectory Analysis: The collected data is analyzed to understand conformational changes, ligand stability, and intermolecular interactions.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. DFT can predict a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic characteristics.
For this compound, DFT calculations could be used to:
Optimize Molecular Geometry: Determine the most stable 3D structure of the molecule.
Calculate Electronic Properties: Analyze the distribution of electrons by calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity. uobaghdad.edu.iq
Predict Reactivity: Generate molecular electrostatic potential (MEP) maps to identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites of interaction.
Simulate Spectra: Predict spectroscopic data such as NMR, IR, and UV-Vis spectra, which can be compared with experimental results for structural validation.
DFT studies on various quinoline derivatives have provided insights into their stability and reactivity, aiding in the rational design of new compounds. arabjchem.orgrsc.org
Table 2: Example DFT-Calculated Properties for a Quinoline Derivative
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.5 D |
Note: This table represents typical data from DFT calculations on related quinoline structures.
Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA) for Quantitative Interaction Assessment
Binding free energy calculations provide a more accurate estimation of the binding affinity between a ligand and a protein than the scoring functions used in molecular docking. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular for this purpose.
These methods calculate the binding free energy by combining the molecular mechanics energies of the complex, protein, and ligand with solvation free energies. The calculations are typically performed on snapshots taken from an MD simulation trajectory. This approach has been applied to various ligand-protein systems to provide a quantitative assessment of their binding strength. nih.gov
The binding free energy (ΔG_bind) is generally calculated as: ΔG_bind = E_complex - (E_receptor + E_ligand)
Where each energy term includes contributions from molecular mechanics energy in the gas phase and the solvation free energy.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling and Pharmacokinetic Property Predictions
In silico ADME profiling involves the use of computational models to predict the pharmacokinetic properties of a compound. These predictions are vital in the early stages of drug discovery to identify candidates with favorable drug-like properties and to filter out those likely to fail due to poor pharmacokinetics.
For this compound, various ADME properties can be predicted using software and web servers like SwissADME or admetSAR. jneonatalsurg.com These tools use quantitative structure-activity relationship (QSAR) models based on large datasets of known drugs.
Key predicted properties include:
Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability.
Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).
Metabolism: Identification of potential metabolic sites by cytochrome P450 (CYP) enzymes.
Excretion: Prediction of renal clearance.
Drug-likeness: Evaluation based on rules such as Lipinski's Rule of Five, which helps to assess if a compound has properties that would make it a likely orally active drug in humans. nih.gov
Studies on related quinoline and heterocyclic compounds frequently report in silico ADME predictions to support their potential as drug candidates. researchgate.net
Table 3: Predicted ADME Properties for a Hypothetical Furoquinoline Amine
| Property | Prediction | Interpretation |
| Lipinski's Rule of Five | 0 Violations | Good oral bioavailability expected |
| GI Absorption | High | Likely well-absorbed from the gut |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| Log P (o/w) | 2.8 | Optimal lipophilicity |
Note: This table is for illustrative purposes and does not represent experimentally verified data for this compound.
Biological Target Identification and Enzymatic Interaction Mechanisms of Dihydrofuro 3,2 B Quinolin 9 Amine Analogues
Investigation of Enzyme Inhibition Mechanisms by Dihydrofuro[3,2-b]quinolin-9-amine Derivatives
The inhibitory activity of dihydrofuro[3,2-b]quinolin-9-amine analogues is a cornerstone of their biochemical profile. Kinetic studies have been instrumental in elucidating the nature of these inhibitory actions, distinguishing between different modes of enzyme interaction.
Kinetic Studies of Competitive and Non-Competitive Inhibition
Enzyme inhibitors can act through various mechanisms, which are broadly classified as competitive, non-competitive, uncompetitive, or mixed. In competitive inhibition, the inhibitor molecule binds to the active site of the enzyme, thereby preventing the substrate from binding. nih.gov This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, competitive inhibitors increase the Michaelis-Menten constant (Kₘ) of the enzyme without affecting the maximum reaction velocity (Vₘₐₓ). nih.gov
Conversely, a non-competitive inhibitor binds to an allosteric site, which is a site other than the enzyme's active site. nih.gov This binding event alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound. nih.gov Consequently, non-competitive inhibition leads to a decrease in Vₘₐₓ while the Kₘ remains unchanged. nih.gov
Studies on derivatives of the furoquinoline scaffold have demonstrated specific inhibitory kinetics. For instance, a series of 4-amino-2,3-diaryl-5,6,7,8-tetrahydrofuro[2,3-b]quinolines, which are analogues of the primary compound, have been identified as competitive inhibitors of acetylcholinesterase. nih.gov Other related compounds, such as certain bis-amiridine hybrids featuring a quinoline (B57606) core, have been shown to exhibit mixed-type reversible inhibition against cholinesterases. mdpi.com Similarly, mixed inhibition has been demonstrated for certain peptide inhibitors against cathepsins L and S. nih.gov
Table 1: Kinetic Inhibition Data for Furoquinoline Analogues and Related Compounds
| Compound Class | Target Enzyme | Inhibition Type | Reference |
|---|---|---|---|
| 4-amino-2,3-diaryl-5,6,7,8-tetrahydrofuro[2,3-b]quinolines | Acetylcholinesterase (AChE) | Competitive | nih.gov |
| Bis-amiridine Hybrids | Cholinesterases (AChE, BChE) | Mixed-type reversible | mdpi.com |
| Peptide CS-PEP1 | Cathepsin L, Cathepsin S | Mixed | nih.gov |
| Thiocarbazate Derivatives | Cathepsin L | Slow-binding, competitive | researchgate.net |
Evaluation against Key Biological Enzyme Targets (e.g., Thioredoxin Reductase, Tyrosyl-DNA Phosphodiesterase, Cholinesterases, Cathepsins)
Derivatives of dihydrofuro[3,2-b]quinolin-9-amine have been evaluated against several crucial enzyme targets, revealing a pattern of selective and potent inhibition.
Thioredoxin Reductase (TrxR): TrxR is a vital enzyme in maintaining the cellular redox balance and is a target for anticancer therapy. oncotarget.com Its inhibition can lead to increased oxidative stress within cancer cells. oncotarget.com The enzyme's active site contains a highly accessible selenocysteine (Sec) residue, which is a primary target for many inhibitors. oncotarget.com While direct inhibition of TrxR by 2,3-Dihydrofuro[3,2-b]quinolin-9-amine derivatives is not extensively documented in the provided search results, the general strategy of targeting TrxR with electrophilic compounds is well-established. oncotarget.com
Tyrosyl-DNA Phosphodiesterase (TDP): Tyrosyl-DNA phosphodiesterase 2 (TDP2) is a DNA repair enzyme that specifically hydrolyzes the bond between a DNA 5'-phosphate and a protein tyrosine residue, which is crucial for repairing damage caused by topoisomerase II (TOP2) inhibitors. nih.govnih.gov A furoquinolinedione derivative was identified as an inhibitor of recombinant human TDP2 with an IC₅₀ value of 11 μM, and notably, it did not inhibit the related enzyme TDP1 at concentrations up to 111 μM. nih.gov Further structure-activity relationship (SAR) studies led to the development of more potent and selective TDP2 inhibitors, with the most potent compound showing an IC₅₀ of 1.9 μM against recombinant TDP2. nih.gov
Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. Furoquinoline analogues have shown significant inhibitory activity against these enzymes. Specifically, 4-amino-2,3-diaryl-5,6,7,8-tetrahydrofuro[2,3-b]quinolines act as competitive inhibitors of AChE. nih.gov Certain derivatives within this class strongly inhibit acetylcholinesterase and demonstrate excellent selectivity over butyrylcholinesterase. nih.gov Similarly, both partially saturated and fully aromatic furo[3,2-c]coumarins have been identified as selective AChE inhibitors. mdpi.com
Cathepsins: Cathepsins are a class of proteases involved in various physiological processes, and their dysregulation is linked to diseases like cancer. nih.gov While direct data on furoquinoline inhibition is limited, structurally related quinazoline derivatives have been shown to be highly potent inhibitors of mammalian cysteine proteases, including Cathepsins B, H, and L. nih.gov For example, one fluorinated tetrahydroquinazoline compound was found to inhibit Cathepsins B and H with Kᵢ values in the 10⁻¹⁰ M range and Cathepsin L with a Kᵢ in the 10⁻⁹ M range. nih.gov
Table 2: Inhibitory Activity of Furoquinoline Analogues and Related Compounds Against Key Enzymes
| Compound Class | Target Enzyme | Activity (IC₅₀ / Kᵢ) | Reference |
|---|---|---|---|
| Furoquinolinedione derivative 1 | TDP2 | IC₅₀ = 11 μM | nih.gov |
| Furoquinolinedione derivative 74 | TDP2 | IC₅₀ = 1.9 μM | nih.gov |
| Isoxazoloquinolinedione derivative 70 | TDP2 | IC₅₀ = 0.46 μM | nih.gov |
| 4-amino-tetrahydrofuro[2,3-b]quinolines | AChE | Potent, competitive inhibition | nih.gov |
| Furo[3,2-c]coumarin 3d | AChE | IC₅₀ = 4.1 μM | mdpi.com |
| (E)-8-(4-fluorobenzylidene)-4-(4-fluorophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline | Cathepsin B | Kᵢ = 10⁻¹⁰ M | nih.gov |
| (E)-8-(4-fluorobenzylidene)-4-(4-fluorophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline | Cathepsin H | Kᵢ = 10⁻¹⁰ M | nih.gov |
| (E)-8-(4-fluorobenzylidene)-4-(4-fluorophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline | Cathepsin L | Kᵢ = 10⁻⁹ M | nih.gov |
Molecular Interactions with Biological Macromolecules and Receptors
Beyond direct enzyme inhibition, the biological activity of furoquinoline systems is also defined by their interactions with other crucial macromolecules like DNA and serum proteins, as well as their potential to modulate receptor pathways.
DNA Binding Studies and Intercalation Mechanisms for Furoquinoline Systems
DNA intercalation is a mode of binding where a molecule, typically a planar aromatic system, inserts itself between the base pairs of the DNA double helix. mdpi.com This process can unwind the DNA helix and interfere with essential cellular processes like replication and transcription. mdpi.comnih.gov The planar structure of polypyridyl ligands with extended conjugation makes them suitable candidates for DNA intercalation. mdpi.com
While specific studies on this compound are not detailed, research on structurally related benzazolo[3,2-alpha]quinolinium compounds provides insight into this mechanism. The proposed mechanism for some of these compounds involves interaction with DNA through intercalation, which can lead to the inhibition of topoisomerase II activity. nih.gov However, it is noteworthy that for some analogues in this class, high cytotoxic activity did not always correlate with strong DNA binding, suggesting that DNA intercalation may not be the sole mechanism of action for all related compounds. nih.gov
Protein-Ligand Binding Analysis (e.g., Human Serum Albumin Interactions)
Human Serum Albumin (HSA) is the most abundant protein in blood plasma and functions as a primary transporter for a vast array of endogenous and exogenous substances, including many drugs. nih.govresearchgate.net The binding of a compound to HSA is a critical determinant of its pharmacokinetics. HSA has several binding sites, with two major sites, known as Sudlow's sites I and II, being the primary locations for drug binding. mdpi.comub.edu
Sudlow's Site I (Subdomain IIA): This site typically binds bulky heterocyclic molecules. ub.edu It contains the lone tryptophan residue (Trp214) of the protein.
Sudlow's Site II (Subdomain IIIA): This site often accommodates aromatic carboxylic acids and is characterized by a largely apolar cavity with a polar patch near the entrance. ub.edu
The interaction of furoquinoline derivatives with HSA has not been specifically detailed in the available research. However, based on the general principles of ligand binding, the aromatic and heterocyclic nature of the furoquinoline core suggests a potential affinity for the binding pockets of HSA. Spectroscopic and computational methods are typically employed to characterize such protein-ligand interactions, determining binding constants and identifying the specific residues involved in the interaction. researchgate.netnih.gov
Modulation of Receptor Pathways (e.g., Toll-like Receptors) by Furoquinoline Analogues
Toll-like receptors (TLRs) are key components of the innate immune system, recognizing molecular patterns associated with pathogens or cellular damage. nih.govnih.gov Modulation of TLR signaling is a therapeutic strategy for various autoimmune and inflammatory diseases. Specifically, TLR9 recognizes unmethylated CpG-DNA, and its inhibition is considered a valuable therapeutic approach. nih.gov
There is no direct evidence from the provided search results linking furoquinoline analogues to the modulation of Toll-like receptors. However, research into other heterocyclic scaffolds has identified potent and selective TLR antagonists. For example, dihydropyrrolo[2,3-d]pyrimidines have been discovered as novel and selective TLR9 antagonists. nih.govnih.gov A lead compound from this series demonstrated potent TLR9 antagonistic activity and was effective in suppressing pro-inflammatory cytokine production in a mouse model. nih.gov This highlights the potential for small, heterocyclic molecules to modulate critical receptor pathways, a possibility that could be explored for the furoquinoline scaffold in future research.
Pathway Elucidation and Cellular Mechanism of Action Studies for Dihydrofuro[3,2-b]quinolin-9-amine Analogues
While specific research on the pathway elucidation and cellular mechanism of action for this compound is not extensively detailed in the public domain, studies on closely related analogues, particularly benzofuro[3,2-b]quinoline derivatives, have provided significant insights into their potential biological activities. These analogues have been identified as potent dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Topoisomerase I (Topo I), key enzymes involved in cell cycle regulation and DNA replication, respectively. This dual-inhibitory action suggests a multi-pronged approach to anticancer activity.
The uncontrolled proliferation of cells is a defining characteristic of cancer, and the cell cycle is a critical process that governs this proliferation. CDK2 is a major regulator of the cell cycle, and its inhibition has become a significant target for cancer therapy. nih.gov Topoisomerase I is another crucial enzyme that relaxes DNA supercoiling during replication and transcription. Its inhibition leads to DNA damage and subsequent cell death. The discovery of compounds that can simultaneously inhibit both CDK2 and Topo I, such as certain benzofuro[3,2-b]quinoline derivatives, represents a novel approach to cancer treatment. nih.gov
One such derivative, ZLHQ-5f, has demonstrated promising anti-proliferative and CDK2 inhibitory activities. nih.gov The unique structure of the benzofuro[3,2-b]quinoline scaffold is also associated with Topoisomerase I inhibitory activity. nih.gov This dual action allows the compound to arrest the cell cycle in the S-phase and trigger apoptosis, or programmed cell death, in cancer cells. nih.gov Studies on HCT116 cells have shown that ZLHQ-5f can effectively induce apoptosis. nih.gov
The mechanism of action for these compounds can be summarized in the following table:
| Target Enzyme | Biological Process | Effect of Inhibition | Cellular Outcome |
| Cyclin-Dependent Kinase 2 (CDK2) | Cell Cycle Regulation | Arrest of the cell cycle in the S-phase | Inhibition of cell proliferation |
| Topoisomerase I (Topo I) | DNA Replication and Transcription | Accumulation of DNA strand breaks | Induction of apoptosis |
Furthermore, the investigation into other related quinoline derivatives has highlighted the therapeutic potential of this class of compounds against various diseases by targeting DNA topoisomerases. For instance, 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives have been explored as antileishmanial agents by targeting Leishmania donovani topoisomerase 1 (LDTop1). nih.gov This suggests that the broader quinoline scaffold is a versatile pharmacophore for developing enzyme inhibitors.
Strategic Molecular Design and Optimization for 2,3 Dihydrofuro 3,2 B Quinolin 9 Amine Research
Rational Design Principles Based on SAR and Computational Insights for Novel Dihydrofuro[3,2-b]quinolin-9-amine Derivatives
Rational drug design for this class of compounds leverages Structure-Activity Relationship (SAR) data and computational tools to guide the synthesis of more effective derivatives. SAR studies on related furoquinoline scaffolds provide a foundational understanding of how specific structural modifications influence biological activity.
Key insights from SAR studies on analogous furo[2,3-b]quinolin-4-amine derivatives indicate that substitutions on the furan (B31954) and quinoline (B57606) rings significantly modulate activity. nih.gov For instance, the introduction of different substituents can alter the compound's interaction with biological targets. One study on 2,3,4,9-tetrahydrofuro[2,3-b]quinolin-3,4-dione derivatives demonstrated that N-substituted benzyl (B1604629) groups led to stronger inhibitory activity against murine leukemia WEHI-3 cells compared to their non-N-substituted counterparts. nih.gov
Computational insights, derived from molecular docking and dynamics simulations, help to visualize and predict how these molecules interact with target proteins at an atomic level. nih.govacs.org Docking studies on furo[2,3-b]quinolin-4-amine analogues, for example, have shown that derivatives can bind deep within the active site gorge of enzymes like butyrylcholinesterase (BuChE), explaining their inhibitory potency. nih.gov These computational models allow for the pre-screening of virtual compounds, prioritizing the synthesis of derivatives with the highest predicted affinity and most favorable interaction profiles.
Table 1: Structure-Activity Relationship Insights for Furoquinoline Derivatives
| Scaffold Position | Modification | Observed Effect on Activity | Reference |
|---|---|---|---|
| Quinoline N-1 | Benzyl Substitution | Increased cytotoxic activity | nih.gov |
| Furan C-2 | p-Tolyl Group | Potent and selective BuChE inhibition | nih.gov |
| Quinoline Amino Group | N,N-disubstitution | Modulated anti-HIV-1 activity | nih.gov |
Diversity-Oriented Synthesis (DOS) and Combinatorial Approaches for Generating Dihydrofuroquinoline Libraries
Diversity-Oriented Synthesis (DOS) is a powerful strategy aimed at creating collections (libraries) of structurally diverse small molecules that cover a wide area of chemical space. cam.ac.ukcam.ac.uk Unlike target-oriented synthesis, which focuses on a single product, DOS aims to efficiently generate a multitude of distinct molecular scaffolds. cam.ac.uknih.gov This approach is particularly valuable in the early stages of drug discovery for identifying novel biological activities without a preconceived target. cam.ac.uk
For the dihydrofuroquinoline scaffold, DOS can be employed to systematically vary substituents, stereochemistry, and even the core ring structure. nih.gov By combining a set of core building blocks through various reaction pathways, large and diverse libraries of 2,3-Dihydrofuro[3,2-b]quinolin-9-amine derivatives can be generated. This method increases the probability of discovering compounds with novel or improved biological functions. nih.gov Combinatorial chemistry, a related approach, focuses on creating large libraries by systematically combining a smaller number of building blocks, often around a central scaffold, to explore substitutional diversity. nih.gov
Key principles of applying DOS to the dihydrofuroquinoline scaffold include:
Build/Couple/Pair Strategy: Synthesizing advanced intermediates that can be coupled in various combinations to generate diverse products.
Scaffold Diversity: Utilizing reactions that can lead to different heterocyclic core structures from a common starting material.
Stereochemical Diversity: Employing stereoselective reactions to generate all possible stereoisomers of a given derivative. nih.gov
Fragment-Based Drug Discovery (FBDD) and Scaffold Derivatization for Furoquinoline Optimization
Fragment-Based Drug Discovery (FBDD) offers an alternative to traditional high-throughput screening (HTS). frontiersin.orgnih.gov FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. nih.govlifechemicals.com These initial "hits" are then optimized into more potent lead compounds through strategies like fragment growing, linking, or merging. lifechemicals.comresearchgate.net
This approach is highly relevant for optimizing the this compound scaffold. The core dihydrofuroquinoline structure itself can be considered a fragment that binds to a specific site on a target protein. Optimization can proceed via:
Fragment Growing: Stepwise addition of functional groups to the initial fragment to form new interactions with the target, thereby increasing affinity. frontiersin.orgresearchgate.net
Scaffold Derivatization: Modifying the core scaffold by adding various functional groups at different positions to probe the SAR and improve properties. This is a common strategy in medicinal chemistry to enhance potency and selectivity. numberanalytics.com
Scaffold Hopping: Replacing the dihydrofuroquinoline core with a structurally different scaffold that maintains the key binding interactions. This can lead to compounds with improved properties, such as better pharmacokinetics or novel intellectual property. nih.gov
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Applications in Furoquinoline Design
Chemoinformatics provides the computational tools to manage, analyze, and model the vast amounts of data generated in drug discovery. mdpi.com A key application within this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. spu.edu.sy QSAR is a computational technique that aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activity. spu.edu.synih.gov
For the this compound series, a QSAR study would involve:
Data Collection: Assembling a dataset of derivatives with their measured biological activities.
Descriptor Calculation: Calculating various physicochemical and structural parameters (descriptors) for each molecule, such as logP (hydrophobicity), electronic properties, and topological indices. spu.edu.syresearchgate.net
Model Building: Using statistical methods to build a regression model that links the descriptors to the observed activity. nih.gov
Model Validation: Rigorously testing the model's predictive power using internal and external validation sets. researchgate.net
A well-validated QSAR model can predict the activity of new, unsynthesized dihydrofuroquinoline derivatives, guiding the design of more potent compounds and prioritizing synthetic efforts. nih.gov For example, 3D-QSAR studies on related quinoline inhibitors have successfully identified key pharmacophoric features (e.g., hydrogen bond acceptors/donors, hydrophobic regions) necessary for high activity, providing a roadmap for future design. researchgate.net
Table 2: Common Descriptors Used in QSAR Studies
| Descriptor Type | Example | Information Provided |
|---|---|---|
| Electronic | HOMO/LUMO energies | Electron-donating/accepting ability |
| Hydrophobic | logP | Lipophilicity, membrane permeability |
| Steric | Molar Refractivity (MR) | Molecular size and polarizability |
| Topological | Wiener Index | Molecular branching and shape |
Future Perspectives and Unexplored Avenues in 2,3 Dihydrofuro 3,2 B Quinolin 9 Amine Research
Identification of Current Research Gaps and Challenges in Furoquinoline Chemistry
The chemistry of furoquinolines, a class of organic heterotricyclic compounds, presents several challenges that hinder the full realization of their therapeutic potential. researchgate.netnih.gov A primary obstacle is the continued reliance on synthesis methods that may involve precious metal catalysts and stoichiometric oxidants, which carry environmental and cost concerns. mdpi.com Future research must prioritize the development of more sustainable and efficient synthetic protocols.
Key research gaps and challenges include:
Functionalization Hurdles: Introducing specific chemical groups at desired positions on the furoquinoline scaffold to modulate its biological activity can be difficult. Achieving high regioselectivity in functionalization reactions remains a significant synthetic challenge.
Understanding Mechanisms of Action: For many biologically active furoquinoline alkaloids, the precise molecular mechanisms through which they exert their effects are not fully understood. researchgate.netnih.gov This knowledge gap is a major barrier to rational drug design and optimization.
Metabolism and Toxicity: Comprehensive studies on the metabolism and potential toxicity of furoquinoline alkaloids are often lacking. researchgate.netnih.gov A deeper understanding is crucial before any derivative can be considered for further development.
| Research Area | Identified Gaps and Challenges | Potential Future Directions |
|---|---|---|
| Synthesis | Reliance on costly/toxic catalysts; limited substrate scope; moderate yields and selectivity. mdpi.com | Development of green, metal-free catalytic systems; one-pot multicomponent reactions; exploring novel annulation strategies. mdpi.com |
| Functionalization | Difficulty in achieving regioselectivity; harsh reaction conditions for modifications. | Late-stage C-H functionalization; biocatalysis for selective modifications; flow chemistry for improved control. |
| Mechanistic Studies | Lack of clearly identified molecular targets and pathways for many derivatives. researchgate.netnih.gov | Target identification using chemoproteomics; computational modeling of drug-target interactions; genetic screening to uncover pathways. |
| Pharmacokinetics | Insufficient data on absorption, distribution, metabolism, and excretion (ADME) profiles and potential toxicity. researchgate.net | In vitro and in vivo ADME studies; predictive modeling of pharmacokinetic properties; metabolite identification and profiling. |
Potential for Advanced Derivative Development and Lead Optimization of 2,3-Dihydrofuro[3,2-b]quinolin-9-amine
The scaffold of this compound offers numerous possibilities for the development of advanced derivatives through lead optimization. The goal is to enhance therapeutic efficacy, improve selectivity, and refine pharmacokinetic properties. The exploration of derivative compounds is recognized as holding significant potential for enhancing the pharmacological benefits of furoquinolines. researchgate.netnih.gov
Strategies for derivative development can be systematically organized:
Modification of the 9-amino group: This site is a prime target for substitution. Introducing a variety of alkyl, aryl, acyl, or heterocyclic moieties could significantly impact the compound's binding affinity to biological targets. Structure-activity relationship (SAR) studies would be crucial to guide these modifications.
Substitution on the Aromatic Rings: The quinoline (B57606) ring system can be functionalized with various substituents (e.g., halogens, hydroxyl, methoxy, nitro groups) to alter electronic properties, solubility, and metabolic stability.
Modification of the Dihydrofuran Ring: Altering the dihydrofuran portion of the molecule, for instance, by introducing substituents or changing its stereochemistry, could influence biological activity and selectivity.
Scaffold Hopping and Hybridization: Replacing the furoquinoline core with bioisosteric rings or creating hybrid molecules by linking the scaffold to other known pharmacophores could lead to compounds with novel or dual modes of action. frontiersin.org Detailed analysis of previously identified hit molecules has shown that specific linkages or pharmacophores can be crucial for efficacy. nih.gov
| Modification Site | Potential Substituents/Changes | Desired Outcome |
|---|---|---|
| C9-Amine | Alkyl, Aryl, Acyl, Heterocyclic groups | Enhanced target binding, improved selectivity, modulated potency. |
| Quinoline Ring System | Halogens, Alkoxy, Hydroxyl, Nitro groups | Improved ADME properties, altered electronic character, new target interactions. |
| Dihydrofuran Ring | Alkyl groups, Stereochemical inversion | Increased metabolic stability, refined target selectivity. |
| Overall Scaffold | Bioisosteric replacement, Hybridization with other pharmacophores | Novel mechanisms of action, dual-target inhibitors, overcoming drug resistance. frontiersin.org |
Exploration of Novel Biological Targets and Undiscovered Mechanistic Insights for Furoquinoline Analogues
While furoquinoline alkaloids have demonstrated a range of biological activities, including antimicrobial, antiprotozoal, and acetylcholinesterase inhibition, the full spectrum of their potential targets remains largely unexplored. nih.govmdpi.com Research into related quinoline and furoquinoline structures has revealed activity against a host of modern therapeutic targets, suggesting promising, yet undiscovered, applications for analogues of this compound.
Potential new avenues for investigation include:
Oncology: Furoquinoline-based molecules have been designed as inhibitors of multiple targets in the PI3K/Akt-mTOR signaling pathway, which is often dysregulated in cancer. nih.govresearchgate.net Furthermore, related benzofuro[3,2-b]quinoline derivatives have been identified as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and topoisomerase I (Topo I), both crucial targets in cancer therapy. nih.gov Other quinoline derivatives have been developed as dual inhibitors of EGFR and HER-2. rsc.org
Infectious Diseases: Beyond general antimicrobial activity, specific targets in pathogens could be explored. For instance, benzofuro[2,3-b]quinoline derivatives have emerged as a new class of antituberculosis agents. researchgate.net The potential against neglected tropical diseases like leishmaniasis is also an area of interest for uniquely functionalized quinoline derivatives. rsc.org
Neurodegenerative Diseases: The potential of furoquinoline alkaloids as acetylcholinesterase inhibitors and anti-inflammatory agents suggests their utility in neurodegenerative diseases. researchgate.netnih.gov Further investigation into other targets related to neuroinflammation and protein aggregation is warranted.
Elucidating the mechanism of action is paramount. nih.gov A critical future task is to move beyond phenotypic screening and identify the specific molecular interactions that underpin the biological effects of these compounds.
| Therapeutic Area | Potential Novel Targets | Rationale based on Related Compounds |
|---|---|---|
| Oncology | PI3K/Akt/mTOR pathway, CDK2, Topoisomerase I, EGFR, HER-2 | Furoquinolines and benzofuroquinolines show inhibitory activity against these key cancer-related proteins. nih.govresearchgate.netnih.govrsc.org |
| Infectious Diseases | Specific enzymes in Mycobacterium tuberculosis, Leishmania parasites | Related quinoline scaffolds have shown potent activity against these pathogens. researchgate.netrsc.org |
| Neurodegeneration | Beta-secretase (BACE1), Glycogen synthase kinase 3 (GSK-3β) | Building upon known anti-inflammatory and acetylcholinesterase inhibitory effects of furoquinolines. nih.gov |
| Inflammatory Disorders | Janus kinases (JAKs), Cyclooxygenases (COX) | Some furoquinolines possess anti-inflammatory properties, suggesting interaction with key inflammatory pathways. mdpi.com |
Integration of Multidisciplinary Approaches for Comprehensive Furo[3,2-b]quinoline Research
To accelerate progress and overcome the complexities of furoquinoline research, a shift towards highly integrated, multidisciplinary strategies is essential. Combining computational and experimental methods can create a synergistic workflow, leading to a more rational and efficient discovery pipeline. jddhs.comfrontiersin.org This convergence has already transformed other areas of drug discovery. jddhs.com
Key components of an integrated approach include:
Computational Chemistry: Techniques like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can predict how this compound derivatives might interact with biological targets. frontiersin.org This allows for the prioritization of compounds for synthesis, saving time and resources.
High-Throughput Screening (HTS): Experimental HTS can rapidly test libraries of newly synthesized furoquinoline derivatives against various biological targets to identify initial hits. jddhs.com
Structural Biology: Determining the three-dimensional structure of a furoquinoline derivative bound to its target protein using methods like X-ray crystallography or cryo-electron microscopy provides invaluable insights for rational, structure-based drug design. jddhs.com
Chemical Biology and Proteomics: Advanced chemical biology tools can be used to identify the cellular targets of bioactive compounds and to understand their mechanism of action on a systems level.
Biotechnology: In vitro plant cultures and other biotechnological methods offer alternative and sustainable sources for obtaining furoquinoline alkaloids and their precursors, independent of environmental and seasonal constraints. nih.gov
This iterative cycle of computational prediction, chemical synthesis, experimental validation, and structural analysis represents the future of drug discovery and holds the key to unlocking the full potential of the furo[3,2-b]quinoline scaffold. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
